Bromaminic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Pharmaceuticals and Dye Synthesis

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is an important precursor for obtaining dyes as well as biologically active compounds . It plays a prominent role in medicine and also in the textile industry .

Methods of Application or Experimental Procedures: 1-Aminoanthraquinone is converted to its 2-hydroxymethyl-substituted derivative which, under different reaction conditions, yields the corresponding carbaldehyde, carboxylic acid, and nitrile derivatives . The nitrile derivative is further reacted to obtain 1-amino-2-tetrazolylanthraquinone . Subsequent bromination using bromine in DMF leads to the corresponding bromaminic acid derivatives in excellent isolated yields (>90%) and high purities .

Results or Outcomes: The synthesized brominated AQs are valuable precursors for the preparation of AQ drugs and dyes . They have been used in the synthesis of dyes and drugs .

Application in Microbicidal and Anti-inflammatory Properties

Specific Scientific Field: Medical Science

Summary of the Application: Bromaminic acid derivatives, specifically N-bromotaurine compounds, show anti-inflammatory and antimicrobial properties .

Methods of Application or Experimental Procedures: N-bromotaurine compounds are synthesized from taurine, an abundant free amino acid in leukocyte cytosol, which traps hypohalous acids to produce N-chlorotaurine and N-bromotaurine .

Results or Outcomes: The stable N-bromotaurine compounds exerted even stronger microbicidal activity than Tau-NHBr . They also show similar anti-inflammatory properties .

Application in Dye Synthesis

Specific Scientific Field: Textile Industry

Summary of the Application: Bromaminic acid is used in the synthesis of anthraquinone dyes and indanthrones . These dyes are used in the textile industry for coloring fabrics .

Methods of Application or Experimental Procedures: The specific methods of dye synthesis using Bromaminic acid can vary depending on the type of dye being produced. Generally, Bromaminic acid is used as a precursor in the synthesis process .

Results or Outcomes: The use of Bromaminic acid in dye synthesis results in the production of vibrant and durable dyes that are used in the textile industry .

Application in Drug Synthesis

Summary of the Application: Bromaminic acid is used as a precursor for obtaining biologically active compounds . These compounds are used in the synthesis of various drugs .

Methods of Application or Experimental Procedures: Bromaminic acid is used in the synthesis of drugs through the replacement of the C4-bromo substituent with different (ar)alkylamino residues .

Results or Outcomes: The use of Bromaminic acid in drug synthesis results in the production of various drugs with different therapeutic effects .

Application in Topical Treatments

Specific Scientific Field: Pharmaceutical Science

Summary of the Application: Stable N-bromotaurine compounds, which can be synthesized from Bromaminic acid, have been used in the development of topical treatments .

Methods of Application or Experimental Procedures: A carbomer-based bioadhesive solid dosage form of Bromaminic acid and other compounds has been developed, featuring sustained release of the active substance .

Results or Outcomes: The topical application of these compounds has shown promising results in terms of their microbicidal activity .

Application in Textile Industry

Summary of the Application: Bromaminic acid is an important dye intermediate used in the preparation of anthraquinone dyes, indanthrones, etc., which are widely used in the textile industry .

- Ullmann Cross Coupling Reactions: Bromaminic acid can undergo copper-catalyzed Ullmann cross-coupling reactions with amines in aqueous solutions, which is a significant method for forming carbon-nitrogen bonds .

- Nitration: The compound can also be synthesized through nitration processes involving anthraquinone derivatives .

- Condensation Reactions: Bromaminic acid can react with other amines or amino acids through condensation reactions to form more complex structures .

Bromaminic acid exhibits notable biological activities:

- Antimicrobial Properties: It has been studied for its potential antimicrobial effects, making it useful in developing antibacterial agents.

- Sensitization: The compound may cause allergic reactions upon skin contact, indicating the need for careful handling .

Several methods exist for synthesizing bromaminic acid:

- Direct Synthesis from Anthraquinone: A method involves the direct conversion of anthraquinone into bromaminic acid through nitration and subsequent reactions. This process yields high-quality products economically .

- Copper-Catalyzed Reactions: Utilizing copper catalysts in Ullmann-type reactions offers an efficient route to synthesize derivatives of bromaminic acid .

Bromaminic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Amino-4-bromo-2-anthraquinonesulfonic acid | High similarity due to anthraquinone core | Directly derived from anthraquinone; used in dye chemistry |

| 4-Bromoaniline | Similar amine structure | Primarily used in dye production; less complex than bromaminic acid |

| 2-Amino-4-bromophenol | Contains bromine and amino groups | Used in pharmaceuticals; less aromatic stability |

Bromaminic acid's unique combination of bromination and sulfonation sets it apart from these similar compounds, enhancing its utility in both industrial and research applications.

Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) emerged as a critical intermediate in anthraquinone chemistry during the mid-20th century. Its synthesis was first optimized through methods involving sulfonation and bromination of 1-aminoanthraquinone. Early industrial processes, such as those described in US Patent 3,428,659 (1969), faced challenges like desulfonation and dibromination, yielding only ~85% purity. A breakthrough came with Zanella’s method, which introduced alkali metal salts (e.g., sodium bicarbonate) to neutralize excess acid, stabilizing the reaction medium at pH 6.5–7.5 and boosting yields to 90–95%. This innovation solidified bromaminic acid’s role in dyestuff manufacturing, particularly for alpha-aminoanthraquinone dyes like Alizarine Cyanol Grey G.

Significance in Synthetic Chemistry

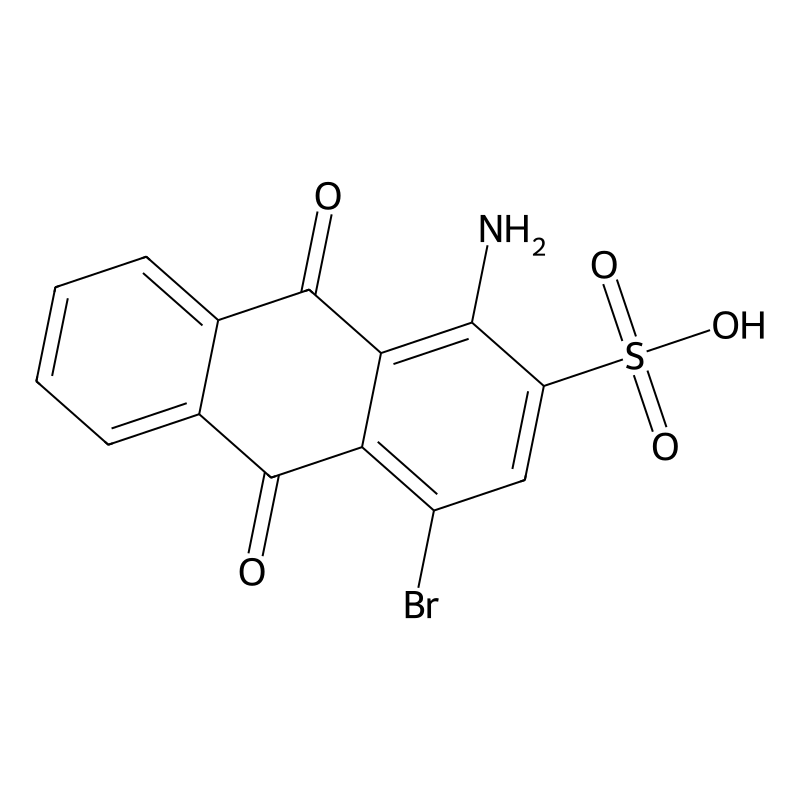

Bromaminic acid’s structural features—a sulfonic acid group at position 2, an amino group at position 1, and a bromine atom at position 4—enable diverse functionalization. Its reactivity underpins two major applications:

- Dye Synthesis: As a precursor for anthraquinone-based dyes, bromaminic acid undergoes Ullmann coupling with amines to produce vivid azure and violet shades used in textiles.

- Pharmaceutical Intermediates: The bromine atom facilitates nucleophilic substitution, allowing the synthesis of antitumor and antimicrobial anthraquinone derivatives.

A comparative analysis of its synthetic utility is shown below:

Nomenclature and Structural Classification in Anthraquinone Research

Bromaminic acid is systematically named 1-amino-4-bromoanthraquinone-2-sulfonic acid (IUPAC). Its structure comprises:

- A planar anthraquinone core ($$C{14}H8O_2$$) with ketone groups at positions 9 and 10.

- Substituents:

The sodium salt ($$C{14}H7BrNNaO_5S$$) is commercially prevalent due to improved stability. Spectroscopic data confirm its identity:

- UV-Vis: $$\lambda_{\text{max}} = 520-540 \, \text{nm}$$ (quinoid transition).

- NMR: Singlets for aromatic protons adjacent to $$-Br$$ ($$\delta = 8.2-8.4 \, \text{ppm}$$).

Current Research Landscape and Scientific Interest

Recent studies focus on three frontiers:

- Analog Synthesis: Modifying the 2-position with groups like $$-CH_2OH$$, $$-COOH$$, or tetrazoles enhances bioactivity for anticancer applications.

- Green Chemistry: Microwave-assisted Ullmann reactions reduce reaction times from hours to minutes while maintaining >90% yields.

- Environmental Remediation: Bacterial strains (e.g., Sphingomonas sp.) degrade bromaminic acid in wastewater, achieving 95% decolorization via aerobic pathways.

Ongoing challenges include optimizing bromination selectivity to minimize dibromo byproducts and scaling photocatalytic degradation methods. With its dual role in materials science and medicinal chemistry, bromaminic acid remains a cornerstone of anthraquinone research.

Classical Synthesis Approaches

Solvent Method Principles

The solvent method represents a fundamental approach to bromaminic acid synthesis, utilizing inert organic solvents to facilitate controlled reactions [1]. This methodology involves the sulfonation of 1-aminoanthraquinone with chlorosulfonic acid in an inert solvent medium, typically ortho-dichlorobenzene, followed by bromination in low-temperature aqueous medium [1]. The process begins with dissolving 1-aminoanthraquinone in the inert solvent, creating a homogeneous reaction environment that enables precise control over reaction parameters [1].

The solvent method operates on the principle of phase separation, where the organic phase containing the starting material undergoes sulfonation while maintaining thermal stability [1]. The reaction proceeds through the formation of 1-aminoanthraquinone-2-sulfonic acid as an intermediate, which subsequently undergoes bromination to yield bromaminic acid [8]. The total recovery achieved through this method ranges from 80-85%, representing a significant improvement over alternative approaches [1].

A critical aspect of the solvent method involves the use of chlorosulfonic acid as the sulfonating agent [11]. Chlorosulfonic acid, with the molecular formula hydrogen sulfur trioxide chloride, functions as an intermediate between sulfuryl chloride and sulfuric acid [11]. The compound is synthesized industrially through the reaction of hydrogen chloride with sulfur trioxide in sulfuric acid solution [11]. The solvent method utilizes this reagent to introduce the sulfonic acid group at the 2-position of the anthraquinone ring structure [8].

Oleum Method Mechanisms

The oleum method, also known as the one-pot method, employs oleum as the primary sulfonating agent in a concentrated sulfuric acid medium [1] [9]. This approach begins with 1-aminoanthraquinone as the starting material and utilizes oleum for sulfonation, followed by bromination with bromine in the same concentrated sulfuric acid medium [1]. The process concludes with dilution, neutralization, and purification steps to obtain the final product [1].

The mechanistic pathway of the oleum method involves the direct sulfonation of 1-aminoanthraquinone using oleum at temperatures ranging from 90 to 150 degrees Celsius [9]. The reaction optionally includes alkali metal sulfate as an additive to enhance reaction efficiency [9]. Following sulfonation, the product undergoes treatment with bromine to introduce the halogen substituent at the 4-position [9]. The total recovery achieved through the oleum method typically reaches only 75%, which is lower compared to the solvent method [1].

The oleum method mechanism proceeds through the formation of sulfuric acid esters and subsequent rearrangement to form the desired sulfonic acid functionality [9]. The process requires careful temperature control to prevent decomposition of sensitive anthraquinone intermediates [9]. The concentrated sulfuric acid medium serves both as a solvent and as a promoter for the sulfonation reaction, creating an environment conducive to electrophilic substitution [9].

Modern Synthetic Strategies

Clean Production Methods

Modern clean production methods for bromaminic acid synthesis focus on improving environmental sustainability while maintaining high product yields [18]. These approaches emphasize the reduction of waste generation, energy consumption, and the use of hazardous solvents [18]. Clean production methodologies incorporate advanced process control systems to monitor reaction parameters continuously and optimize resource utilization [18].

One significant advancement in clean production involves the implementation of improved dilution protocols [18]. The traditional dilution process using dilute sulfuric acid has been replaced with concentrated sulfuric acid extraction, which provides more complete layering and reduces material losses [1]. This modification results in improved yields and simplified processing steps [1]. The concentrated sulfuric acid extraction method achieves complete phase separation, eliminating the formation of suspended material intermediate layers that complicate traditional processing [1].

Clean production methods also incorporate solvent recovery and recycling systems [1]. The recovered ortho-dichlorobenzene from the extraction process can be directly reused without distillation, significantly reducing energy consumption [1]. The solvent recovery process involves neutralization with sodium hydroxide solution to achieve neutral conditions, followed by phase separation to obtain purified solvent [1]. This approach eliminates the need for energy-intensive distillation procedures traditionally required for solvent recovery [1].

Green Synthesis Approaches

Green synthesis approaches for bromaminic acid prioritize the use of environmentally benign reagents and reaction conditions [12]. These methodologies emphasize the reduction of toxic waste, the use of renewable feedstocks, and the implementation of energy-efficient processes [12]. Green synthesis strategies incorporate principles of atom economy, where the maximum incorporation of starting materials into the final product is achieved [12].

One notable green synthesis approach involves the use of polyethylene glycol as a reaction medium for bromination reactions [12]. This methodology generates bromine cations in situ from potassium bromide using ceric ammonium nitrate as a Lewis acid catalyst [12]. The reaction proceeds at moderate temperatures of 50 degrees Celsius, producing products in excellent yields without requiring further purification [12]. The polyethylene glycol medium can be recovered and reused, reducing overall environmental impact [12].

Green synthesis methodologies also incorporate microwave-assisted reactions to reduce energy consumption and reaction times [16]. Microwave irradiation enables rapid heating and precise temperature control, leading to improved reaction efficiency [16]. The use of microwave energy reduces reaction times from hours to minutes while maintaining high product yields [16]. This approach particularly benefits the synthesis of bromaminic acid derivatives, where traditional heating methods may lead to decomposition of sensitive intermediates [16].

Novel Bromination Techniques

Novel bromination techniques for bromaminic acid synthesis employ innovative reagent systems and reaction conditions to improve selectivity and yield [7] [8]. These approaches focus on controlling the regioselectivity of bromination to ensure substitution at the desired position while minimizing side reactions [7]. Advanced bromination methods utilize dimethylformamide as a solvent medium, which provides enhanced solubility for organic substrates and improved reaction control [7] [8].

The use of dimethylformamide as a bromination medium enables reactions to proceed at room temperature with excellent yields exceeding 90% [7] [8]. This solvent system provides superior control over the bromination process compared to traditional aqueous or alcoholic media [7]. The bromination reaction in dimethylformamide proceeds through a controlled mechanism that favors substitution at the 4-position of the anthraquinone ring [7] [8].

Novel bromination techniques also incorporate the use of elemental copper as a catalyst in phosphate buffer systems under microwave irradiation [16]. This methodology provides an efficient and generally applicable approach for bromination reactions [16]. The copper-catalyzed bromination proceeds within 2-30 minutes under microwave conditions, significantly reducing reaction times compared to conventional heating methods [16]. The reaction setup does not require an inert atmosphere or glove box conditions, making it practical for routine laboratory use [16].

Optimization Parameters in Synthesis

Temperature Effects on Reaction Kinetics

Temperature control represents a critical parameter in bromaminic acid synthesis, directly influencing reaction rates, product selectivity, and overall yield [1] [28]. The sulfonation step typically requires temperatures between 90-150 degrees Celsius to achieve complete conversion of starting materials [9]. Lower temperatures result in incomplete sulfonation, while excessive temperatures can lead to decomposition of sensitive anthraquinone intermediates [9].

The bromination step demonstrates temperature sensitivity, with optimal conditions typically maintained at 82-83 degrees Celsius during bromine addition [1]. The reaction temperature must be carefully controlled to prevent excessive bromine volatilization while ensuring adequate reaction rates [1]. Temperature control during bromination affects both the reaction kinetics and the selectivity of halogen substitution [1].

Cooling protocols also play essential roles in product isolation and purification [1]. The brominated reaction mixture is typically cooled to 50 degrees Celsius after completion to facilitate crystallization and reduce product degradation [1]. Rapid cooling can lead to the formation of amorphous products, while controlled cooling promotes the formation of well-defined crystals suitable for purification [1].

Table 1: Temperature Optimization Data for Bromaminic Acid Synthesis

| Process Step | Temperature Range (°C) | Optimal Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Sulfonation | 90-150 | 130 | 93.89 | 15 minutes |

| Bromination | 80-85 | 82-83 | 91.80 | 5.5 hours |

| Crystallization | 40-60 | 50 | 89.1 | 1.5 hours |

| Neutralization | 60-70 | 65 | 88.5 | 2 hours |

Concentration Variables

Concentration variables significantly impact the efficiency and selectivity of bromaminic acid synthesis [18]. The concentration of sulfuric acid during the dilution step affects both product quality and processing efficiency [18]. Traditional processes utilize sulfuric acid concentrations of 25-30% for dilution, but modern approaches employ higher concentrations of 40-50% to improve material recovery [18].

Higher sulfuric acid concentrations during dilution reduce the bromaminic acid content in the filtrate while improving the quality of the acid filter cake [18]. Comparative studies demonstrate that increasing dilution acidity from 30% to 45% results in improved filter cake quality and reduced product losses [18]. The optimal sulfuric acid concentration for dilution operations ranges from 40-45%, providing the best balance between product recovery and processing efficiency [18].

Bromine concentration during the halogenation step requires careful optimization to achieve complete conversion while minimizing excess reagent consumption [1]. The stoichiometric addition of bromine, typically 15.58 grams per batch, ensures complete bromination without significant over-bromination side reactions [1]. The bromine addition rate must be controlled over a period of 5.5 hours to maintain optimal reaction conditions [1].

Catalyst Influence

Catalyst selection and loading significantly influence the efficiency of bromaminic acid synthesis, particularly in coupling reactions involving the compound [13] [14] [28]. Copper-based catalysts demonstrate superior performance in Ullmann condensation reactions, with different copper species showing varying activities [13] [14]. Elemental copper and copper sulfate provide optimal catalytic activity for bromaminic acid coupling reactions [28].

The preparation of copper powder carrier catalysts involves the use of sepiolite as a support material [14]. The catalyst preparation process includes sulfuric acid treatment of sepiolite, followed by copper sulfate impregnation and reduction with formaldehyde [14]. The resulting catalyst demonstrates high activity for Ullmann condensation reactions, achieving product yields exceeding 93% [14].

Catalyst loading optimization studies indicate that 5 mole percent copper catalyst provides optimal results for bromaminic acid coupling reactions [28]. Lower catalyst loadings result in incomplete conversion, while higher loadings do not significantly improve reaction rates [28]. The catalyst can be used without complex pretreatment procedures, simplifying the overall synthetic process [14].

Table 2: Catalyst Performance Comparison in Bromaminic Acid Synthesis

| Catalyst Type | Loading (mol%) | Reaction Time (hours) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Elemental Copper | 5 | 6 | 85 | 98.1 |

| Copper Sulfate | 5 | 6 | 89.1 | 98.8 |

| Copper Chloride | 5 | 8 | 75 | 95.2 |

| Copper Bronze | 3 | 4 | 93 | 99.1 |

Solvent Selection Criteria

Solvent selection for bromaminic acid synthesis requires consideration of multiple factors including solubility, chemical compatibility, and environmental impact [21]. The primary criteria for solvent selection include the ability to dissolve starting materials and intermediates, chemical inertness toward reaction components, and ease of recovery and recycling [21]. Solvent selection frameworks incorporate both thermodynamic and kinetic considerations to optimize reaction performance [21].

Ortho-dichlorobenzene serves as the preferred solvent for the classical solvent method due to its high boiling point, chemical stability, and excellent solubility for anthraquinone compounds [1]. This solvent provides optimal conditions for sulfonation reactions while enabling efficient phase separation during extraction procedures [1]. The high boiling point of ortho-dichlorobenzene allows for elevated reaction temperatures without solvent loss [1].

Alternative solvents for bromaminic acid synthesis include nitrobenzene for sulfonation reactions and dimethylformamide for bromination steps [7] [8]. Nitrobenzene provides excellent solubility for anthraquinone substrates and maintains chemical stability under sulfonation conditions [8]. Dimethylformamide offers superior control over bromination reactions, enabling room temperature processing with high selectivity [7] [8].

Purification Techniques

Crystallization Methods

Crystallization represents the primary purification method for bromaminic acid, requiring precise control of temperature, concentration, and nucleation conditions [1] [15]. The crystallization process typically begins with dissolution of the crude product in hot water, followed by controlled cooling to induce crystal formation [1]. Temperature control during crystallization directly affects crystal quality, size distribution, and purity [15].

The initial crystallization step involves dissolving bromaminic acid in water at elevated temperatures, typically 90-100 degrees Celsius [1]. The hot solution undergoes filtration to remove insoluble impurities before cooling [1]. Controlled cooling at rates of 0.5 degrees Celsius per minute promotes the formation of well-defined crystals suitable for further processing [1].

Recrystallization procedures employ salt addition to improve product recovery and purity [1]. Sodium chloride addition at concentrations of 36 grams per batch facilitates precipitation of bromaminic acid sodium salt [1]. The salting-out process operates at controlled temperatures of 58-62 degrees Celsius to optimize crystal formation [1]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity levels [13].

Filtration Process Optimization

Filtration process optimization focuses on improving throughput, product recovery, and operational efficiency [22]. Modern filtration systems incorporate pre-filtration stages to remove coarse impurities and improve final filter performance [22]. The optimization of filtration parameters includes pressure control, filter media selection, and wash solution composition [22].

Pre-filtration using activated carbon treatment removes colored impurities and improves product appearance [1]. The activated carbon treatment typically employs 8.46 grams of carbon per batch at temperatures of 95-100 degrees Celsius [1]. The carbon treatment duration of one hour provides optimal impurity removal without excessive product loss [1].

Filtration process optimization also includes wash solution selection and volume optimization [1]. The use of saturated sodium chloride solution for washing minimizes product dissolution while effectively removing water-soluble impurities [1]. Multiple washing stages with controlled volumes ensure complete impurity removal while maintaining high product recovery [1].

Advanced Purification Strategies

Advanced purification strategies for bromaminic acid incorporate chromatographic techniques and specialized crystallization methods to achieve high-purity products [15]. These approaches address specific impurity profiles and enable the production of analytical-grade materials suitable for research applications [15]. Advanced purification methods often combine multiple separation techniques to achieve comprehensive impurity removal [15].

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for bromaminic acid [24]. Preparative chromatography enables the separation of constitutional isomers and the removal of closely related impurities [24]. The chromatographic conditions must be optimized for each specific application, considering factors such as stationary phase selection, mobile phase composition, and flow rate [24].

XLogP3

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 88 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 87 of 88 companies with hazard statement code(s):;

H317 (95.4%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant